molecular formula C5H6N2O B1590982 4-Methoxypyridazine CAS No. 20733-11-3

4-Methoxypyridazine

Cat. No.: B1590982
CAS No.: 20733-11-3
M. Wt: 110.11 g/mol
InChI Key: NSGNREBTEFKPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyridazine is an organic compound with the molecular formula C5H6N2O. It belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methoxy group (-OCH3) attached to the fourth position of the pyridazine ring. Pyridazines and their derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypyridazine can be synthesized through the methoxylation of 3,6-dichloropyridazine. The reaction involves the treatment of 3,6-dichloropyridazine with sodium methoxide (NaOMe) in methanol. The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridazines.

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

4-Methoxypyridazine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-methoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

  • 3,4,5-Trichloropyridazine
  • 3,6-Dichloro-4-methoxypyridazine
  • 6-Chloro-3,4-dimethoxypyridazine
  • 3-Chloro-4,6-dimethoxypyridazine

Comparison: 4-Methoxypyridazine is unique due to the presence of a methoxy group at the fourth position, which influences its chemical reactivity and biological activity. Compared to its chlorinated analogs, this compound exhibits different reactivity patterns in nucleophilic substitution and oxidation reactions. Its methoxy group also imparts distinct electronic properties, affecting its interaction with molecular targets .

Properties

IUPAC Name

4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNREBTEFKPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564073
Record name 4-Methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-11-3
Record name 4-Methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20733-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypyridazine
Reactant of Route 2
4-Methoxypyridazine
Reactant of Route 3
Reactant of Route 3
4-Methoxypyridazine
Reactant of Route 4
Reactant of Route 4
4-Methoxypyridazine
Reactant of Route 5
4-Methoxypyridazine
Reactant of Route 6
Reactant of Route 6
4-Methoxypyridazine
Customer
Q & A

Q1: What is known about the reactivity of 4-methoxypyridazine towards nucleophilic substitution?

A: While the provided research doesn't directly investigate the reactivity of this compound, it does explore the reactivity of related polyfluoropyridazines. [] The studies demonstrate that under strongly acidic conditions, nucleophiles like water or methanol preferentially attack the 3 and 6 positions of the pyridazine ring, even when a methoxy group is present at the 4 position. This suggests that the electron-donating nature of the methoxy group in this compound might influence the regioselectivity of nucleophilic attack, but further research is needed to confirm this.

Q2: Can this compound be synthesized from other pyridazine derivatives?

A: Yes, research indicates that this compound can be synthesized from other substituted pyridazines. One study describes the synthesis of various 4-methoxypyridazines through the reaction of dihydrofuran derivatives with hydrazine hydrate after an oxidation step using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [] This method highlights the potential for synthesizing specific this compound derivatives from readily available starting materials.

Q3: Are there any known methods to characterize the structure of this compound and its derivatives?

A: While the provided research doesn't delve into the specific characterization techniques for this compound, it utilizes various spectroscopic methods to elucidate the structure of related pyridazine derivatives. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray analysis are likely employed to confirm the structure and study the properties of this compound and its derivatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.